2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors. This compound may be studied for its ability to inhibit specific enzymes involved in disease pathways.
Medicine
In medicine, such compounds are often explored for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other compounds in this class may include gefitinib and erlotinib, which are known for their anti-cancer properties.
Thioethers: Compounds with similar thioether linkages may exhibit comparable chemical reactivity.
Uniqueness
What sets 2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32FN3O3S/c1-18(2)17-35-30(38)26-13-10-24(29(37)33-16-22-7-11-25(32)12-8-22)15-27(26)34-31(35)39-21(5)28(36)23-9-6-19(3)20(4)14-23/h6-15,18,21H,16-17H2,1-5H3,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOMDCHQGIHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)SC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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